molecular formula C8H10F6N2O B2465916 2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide CAS No. 1909294-33-2

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide

Cat. No.: B2465916
CAS No.: 1909294-33-2
M. Wt: 264.171
InChI Key: NSDVKSZMTZNBGK-WHFBIAKZSA-N
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Description

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide is a chemical compound characterized by the presence of trifluoromethyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N,N-dimethylacetamide: Another trifluoroacetamide derivative with different substituents.

    Trifluoroacetamide: A simpler compound with a single trifluoromethyl group.

Uniqueness

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide is unique due to the presence of both trifluoromethyl groups and a piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications, particularly in fields requiring high lipophilicity and stability.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDVKSZMTZNBGK-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@H]1NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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